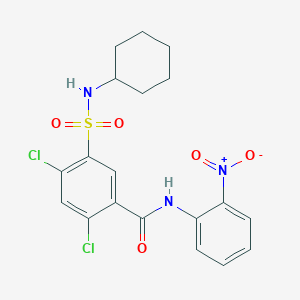![molecular formula C31H25ClN4O3S B392605 ethyl 4-(4-chlorophenyl)-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B392605.png)
ethyl 4-(4-chlorophenyl)-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound features a phthalazine core fused with a thiadiazole ring, and it is substituted with various aromatic groups, including chlorophenyl, methoxyphenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: This step involves the cyclization of appropriate precursors to form the phthalazine ring.
Introduction of the thiadiazole ring: The thiadiazole ring is introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Substitution reactions: The aromatic substituents (chlorophenyl, methoxyphenyl, and phenyl groups) are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups, resulting in the formation of amines or other reduced products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA intercalation: Binding to DNA and affecting gene expression and replication.
Comparación Con Compuestos Similares
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its biological activity.
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-amide: Contains an amide group instead of an ester, potentially altering its chemical properties and interactions.
Propiedades
Fórmula molecular |
C31H25ClN4O3S |
|---|---|
Peso molecular |
569.1g/mol |
Nombre IUPAC |
ethyl 4'-(4-chlorophenyl)-4-(4-methoxyphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C31H25ClN4O3S/c1-3-39-30(37)29-34-36(24-17-19-25(38-2)20-18-24)31(40-29)27-12-8-7-11-26(27)28(21-13-15-22(32)16-14-21)33-35(31)23-9-5-4-6-10-23/h4-20H,3H2,1-2H3 |
Clave InChI |
GCDUELREATUSCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
SMILES canónico |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methoxybenzamide](/img/structure/B392523.png)

![(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392528.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392530.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide](/img/structure/B392532.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392534.png)
![Ethyl 6-methyl-4-{2-[2-oxo-2-(1-piperidinyl)ethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B392536.png)
![ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392537.png)

![N-{4-hydroxy-3-[6-(methacryloylamino)-1,3-benzothiazol-2-yl]phenyl}-2-methylacrylamide](/img/structure/B392541.png)

![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid](/img/structure/B392543.png)
![5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392544.png)
